![molecular formula C9H12N2O5 B583578 [5'-13C]2'-Désoxyuridine CAS No. 478510-91-7](/img/structure/B583578.png)

[5'-13C]2'-Désoxyuridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

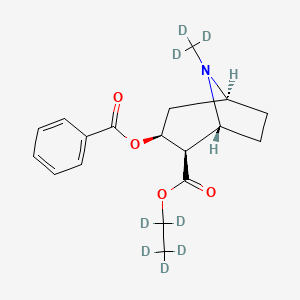

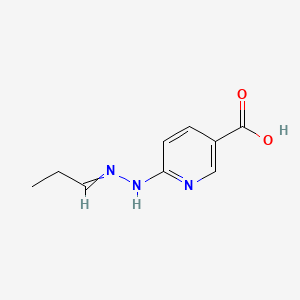

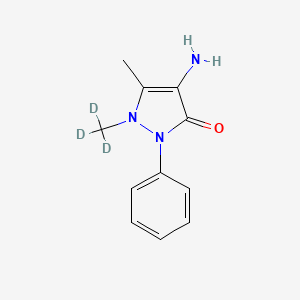

[5’-13C]2’-Deoxyuridine is a labeled nucleoside analog of 2’-deoxyuridine, where the carbon-13 isotope is incorporated at the 5’ position. This compound is a derivative of uridine and plays a significant role in various biochemical and medical research applications. It is primarily used in studies involving DNA synthesis and degradation mechanisms.

Applications De Recherche Scientifique

Chemistry

In chemistry, [5’-13C]2’-Deoxyuridine is used as a precursor for the synthesis of labeled nucleotides and nucleosides. It is also employed in studies involving the mechanisms of DNA synthesis and degradation .

Biology

In biological research, this compound is used to study cell proliferation and DNA replication. It is incorporated into DNA during the S-phase of the cell cycle, allowing researchers to track and analyze DNA synthesis .

Medicine

In medicine, [5’-13C]2’-Deoxyuridine is used in diagnostic assays to detect deficiencies in vitamin B12 and folate. It is also used in the development of antiviral and anticancer therapies .

Industry

In the industrial sector, this compound is used in the production of labeled pharmaceuticals and diagnostic agents. It is also employed in quality control processes to ensure the purity and efficacy of nucleoside-based products .

Mécanisme D'action

Target of Action

The primary targets of [5’-13C]2’-Deoxyuridine are Uridine Phosphorylase and Thymidylate Synthase . These enzymes play a crucial role in the metabolism of nucleosides, which are essential components of DNA and RNA.

Mode of Action

[5’-13C]2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . It interacts with its targets by substituting itself for thymidine in the DNA synthesis process . This substitution inhibits the proper functioning of enzymes like Thymidylate Synthase, thereby affecting DNA synthesis .

Biochemical Pathways

The compound affects the DNA synthesis pathway. It is converted to deoxyuridine triphosphate, which is then incorporated into the DNA molecule . This process can lead to the suppression of deoxyuridine, which is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies .

Pharmacokinetics

It’s known that the compound is converted to deoxyuridine triphosphate during dna synthesis . More research is needed to understand its bioavailability and other pharmacokinetic properties.

Result of Action

The result of [5’-13C]2’-Deoxyuridine action at the molecular level is the disruption of DNA synthesis. By substituting itself for thymidine in the DNA molecule, it prevents the proper functioning of certain enzymes, leading to the inhibition of DNA synthesis .

Analyse Biochimique

Biochemical Properties

[5’-13C]2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . It interacts with enzymes such as uridine phosphorylase and thymidylate synthase . These interactions are crucial for its role in DNA synthesis and its use in diagnosing megaloblastic anemias due to vitamin B12 and folate deficiencies .

Cellular Effects

It is known that 2’-Deoxyuridine, the non-labelled form, can increase cell growth and elevate antibody concentration in Chinese hamster ovary (CHO) cell lines . This suggests that [5’-13C]2’-Deoxyuridine may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of [5’-13C]2’-Deoxyuridine involves its conversion to deoxyuridine triphosphate during DNA synthesis . This process inhibits the proper functioning of enzymes like uridine phosphorylase and thymidylate synthase , affecting DNA synthesis and potentially leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that 2’-Deoxyuridine can be used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies , suggesting that [5’-13C]2’-Deoxyuridine may have similar diagnostic applications.

Metabolic Pathways

[5’-13C]2’-Deoxyuridine is involved in the DNA synthesis pathway, where it is converted to deoxyuridine triphosphate . This process involves interactions with enzymes such as uridine phosphorylase and thymidylate synthase .

Subcellular Localization

The subcellular localization of [5’-13C]2’-Deoxyuridine is likely to be in the nucleus, given its role in DNA synthesis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [5’-13C]2’-Deoxyuridine typically involves the incorporation of the carbon-13 isotope into the uridine molecule. One common method is the condensation of 3’,5’-diacetyl-5-bromomethyl-2’-deoxyuridine with the corresponding 1-mercaptans . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the incorporation of the isotope.

Industrial Production Methods

Industrial production of [5’-13C]2’-Deoxyuridine involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the use of advanced chromatography techniques to separate and purify the labeled compound from other reaction by-products.

Analyse Des Réactions Chimiques

Types of Reactions

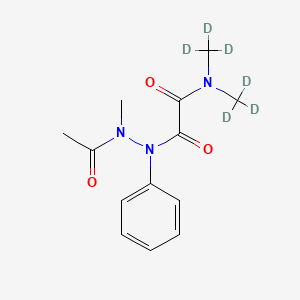

[5’-13C]2’-Deoxyuridine undergoes various chemical reactions, including:

Oxidation: Conversion to uridine derivatives.

Reduction: Formation of deoxyuridine derivatives.

Substitution: Halogenation to create thymidine analogs like bromodeoxyuridine (BrdU) and iododeoxyuridine (IdU).

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents like bromine and iodine, as well as reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various halogenated derivatives of deoxyuridine, which are used in DNA labeling and synthesis studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bromodeoxyuridine (BrdU)

- Iododeoxyuridine (IdU)

- Fluorodeoxyuridine (FdU)

- Chlorodeoxyuridine (CldU)

Uniqueness

[5’-13C]2’-Deoxyuridine is unique due to the incorporation of the carbon-13 isotope, which allows for precise tracking and analysis in nuclear magnetic resonance (NMR) studies. This isotopic labeling provides a distinct advantage in research applications where detailed molecular analysis is required .

Propriétés

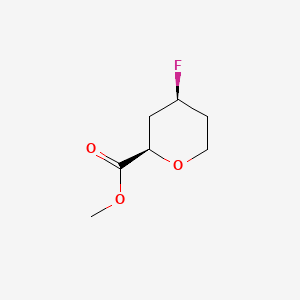

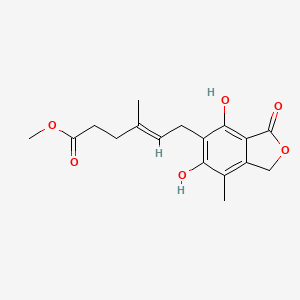

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-XUTLZHNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)[13CH2]O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.